Lead hexafluorosilicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead hexafluorosilicate (PbSiF6) is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. PbSiF6 is used as a source of lead ions in various chemical reactions and is also used as a fluorinating agent in organic synthesis.

Scientific Research Applications

1. Synthesis and Structure of Complexes

Lead hexafluorosilicate has been studied for its role in the synthesis and structure of various chemical complexes. For example, research has shown the formation of diglyme-bridged lead hexafluoroacetylacetonate complexes, which are of interest due to their unique chiral pairs and coordination environments (Evans, Rego, & Ziller, 2006).

2. Coordination to Lead(II) Complexes

Studies have explored the coordination of lead(II) tetrafluoroborate and hexafluorosilicate complexes with various ligands, revealing unusual fluoroanion coordination modes. This research contributes to our understanding of coordination chemistry and the stability of these complexes (Burt, Grantham, Levason, Light, & Reid, 2015).

3. Volatile Precursors for Mixed-Metal Fluorides

Lead hexafluorosilicate has been utilized as a precursor in the synthesis of mixed-metal fluorides. These compounds are important for developing materials with potential applications in magnetoelectric materials, showcasing the versatility of lead hexafluorosilicate in materials science (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011).

4. Sensor for Detecting Lead in Living Cells

In the biological domain, lead hexafluorosilicate has been used in the synthesis of Leadfluor-1, a fluorescent sensor that can image Pb2+ in living cells. This application is significant for monitoring and studying the effects of lead exposure in biological systems (He, Miller, Wong, & Chang, 2006).

5. Refining Electrolysis of Lead and Solder

Lead hexafluorosilicate is also used in refining electrolysis, demonstrating its potential in industrial applications, such as the purification of lead and solder (Brecka, Hein, Lange, & Paschen, 1997).

6. Application in Electron Microscopy

In microscopy, lead salts including lead hexafluorosilicate have been employed as electron-opaque stains, enhancing the electron-scattering properties of materials for better visualization and analysis (Reynolds, 1963).

properties

CAS RN |

25808-74-6 |

|---|---|

Product Name |

Lead hexafluorosilicate |

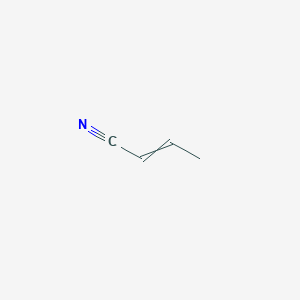

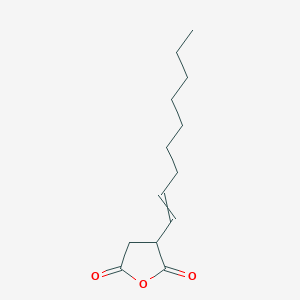

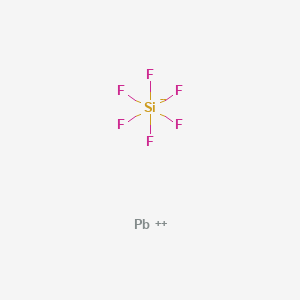

Molecular Formula |

F6Si.Pb |

Molecular Weight |

349 g/mol |

IUPAC Name |

hexafluorosilicon(2-);lead(2+) |

InChI |

InChI=1S/F6Si.Pb/c1-7(2,3,4,5)6;/q-2;+2 |

InChI Key |

AIEQFQFGMBAKSG-UHFFFAOYSA-N |

SMILES |

F[Si-2](F)(F)(F)(F)F.[Pb+2] |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Pb+2] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

synonyms |

PbSiF6.XH2O, Silicat hexafluoro lead hydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.